molecular formula C8H12N4OS B2416443 1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one CAS No. 2309590-54-1

1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one

Cat. No.: B2416443
CAS No.: 2309590-54-1
M. Wt: 212.27
InChI Key: QDCXLZYJCFQYOH-UHFFFAOYSA-N
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Description

1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one is a heterocyclic compound that contains both a pyrrolidinone and a triazole ring

Mechanism of Action

    Target of action

    Triazole compounds are known for their ability to bind with a variety of enzymes and receptors in biological systems . Pyrrolidinones are a class of compounds that have been used in the development of various drugs due to their diverse biological activities.

    Mode of action

    The mode of action of triazoles generally involves binding to enzymes and receptors, which can lead to a variety of biological effects Pyrrolidinones also have diverse modes of action depending on their specific structures and targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one typically involves the reaction of 1-methylpyrrolidin-2-one with 4-methyl-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one is unique due to the combination of the triazole and pyrrolidinone rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

1-methyl-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS/c1-11-4-3-6(7(11)13)14-8-10-9-5-12(8)2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCXLZYJCFQYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)SC2=NN=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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